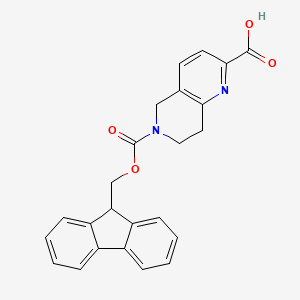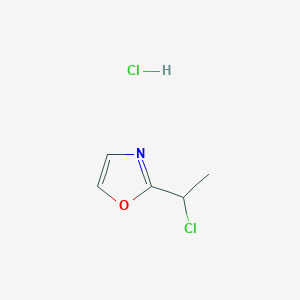
2-(1-Chloroethyl)-1,3-oxazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.
準備方法
a. Synthetic Routes
Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:
-
Chloroethyl Chloroformate Route
- React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
-
Direct Oxidation Route
- Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
- This method directly converts the oxazole ring into the desired compound.
b. Industrial Production
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.
化学反応の分析
Types of Reactions
Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.
類似化合物との比較
While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.
特性
分子式 |
C5H7Cl2NO |
|---|---|
分子量 |
168.02 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
InChIキー |
FRHQWSOUXIESNR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CO1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


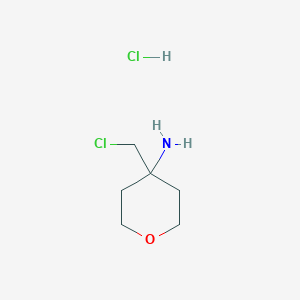
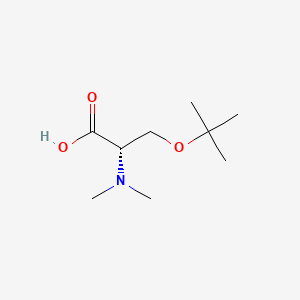

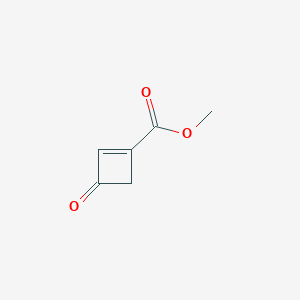

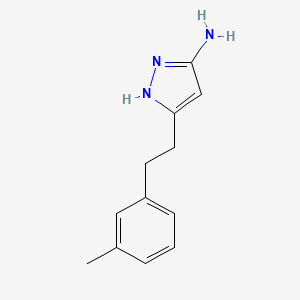
aminehydrochloride](/img/structure/B13518243.png)
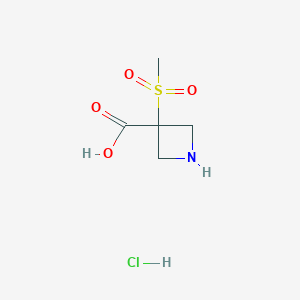
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
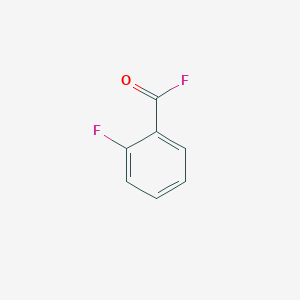
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


